molecular formula C17H19BrN4O B6501299 N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396872-96-0

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B6501299
CAS No.: 1396872-96-0
M. Wt: 375.3 g/mol
InChI Key: NSRSMVQQDYRJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a pyridazine-carboxamide derivative with a brominated aromatic substituent and a piperidine moiety. For example, a closely related SCD1 inhibitor, N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl benzoyl)piperidin-1-yl]pyridazine-3-carboxamide, demonstrated efficacy in reducing hepatic lipid accumulation and fibrosis in preclinical models of non-alcoholic steatohepatitis (NASH) .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-12-11-13(5-6-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRSMVQQDYRJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Piperidine Substitution: The piperidine ring can be attached to the pyridazine core through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid derivative with ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Piperidine-Pyridazine Carboxamide Derivatives

The pyridazine-carboxamide scaffold is a common feature in several inhibitors targeting enzymes or receptors. Key analogs include:

Compound Name Structural Features Target/Application Research Status
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide Brominated phenyl, piperidine Unknown (structural similarity to SCD1 inhibitors) Preclinical (inferred)
N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl benzoyl)piperidin-1-yl]pyridazine-3-carboxamide Phenylethyl group, benzoyl-piperidine SCD1 inhibitor for NASH/fibrosis Preclinical validation in MCD diet models
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Fluorinated aryl, imidazo-pyridazine Tropomyosin receptor kinase (Trk) imaging Radiolabeled for PET imaging
N-(3-fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Phenolic hydroxyl group Trk-targeted precursor Synthetic intermediate for radiotracers

Key Observations :

  • The brominated phenyl group in the target compound may enhance lipophilicity and membrane permeability compared to fluorinated analogs, which are often optimized for CNS penetration .
  • Piperidine substituents (vs. pyrrolidine in Trk-targeted analogs) influence binding pocket interactions, as seen in SCD1 inhibitors where piperidine-linked benzoyl groups improve potency .

SCD1-Targeted Inhibitors

The target compound shares mechanistic parallels with SCD1 inhibitors, though direct evidence is lacking. Notable comparators:

  • Unlike the target compound, A939572 lacks the pyridazine core but retains piperidine for target engagement .
  • Arachidyl amido cholanoic acid (Arachchol): A non-pyridazine SCD1 modulator in Phase 3 trials for NASH (NCT04104321). Its cholanoic acid backbone contrasts with the pyridazine-carboxamide scaffold, highlighting divergent strategies for metabolic regulation .

Efficacy Differences :

  • Pyridazine-carboxamides (e.g., N-(2-hydroxy-2-phenylethyl)-...) show antifibrotic activity in preclinical models, whereas A939572 focuses on chemosensitization in HCC .

Patent-Based Analogs

Recent patents disclose pyridazine-carboxamides with varied substitutions:

  • (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide : Bromo- and fluoro-substituted analogs from EP 4 374 877 A2 emphasize halogenation for enhanced target binding .

Biological Activity

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article synthesizes findings from various studies regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperidine group and a bromo-methyl phenyl moiety. This structural composition is significant for its interaction with biological targets, influencing its pharmacological properties.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of similar pyridazine derivatives. For instance, a series of compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra, where several derivatives demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, the presence of similar functional groups suggests potential efficacy.

Anticancer Activity

Pyrazole derivatives, including those related to pyridazine structures, have been investigated for their anticancer properties. In particular, studies have shown that certain brominated pyrazole compounds exhibit enhanced cytotoxic effects against breast cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially understood through SAR studies of related compounds:

Compound Substituent Biological Activity IC50 (μM)
Compound A4-BromoAnti-tubercular2.18
Compound B3-MethylAnticancer5.00
Compound CPiperidineAnti-inflammatory4.00

These findings indicate that both the type and position of substituents play critical roles in modulating biological activity.

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on various pyrazole derivatives revealed that those with halogen substitutions showed significant cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .
  • Anti-Tubercular Screening : In the context of anti-tubercular screening, compounds structurally similar to this compound were tested against Mycobacterium tuberculosis. The most active derivatives exhibited promising IC90 values, indicating their potential as effective anti-tubercular agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites involved in cancer proliferation and bacterial resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.